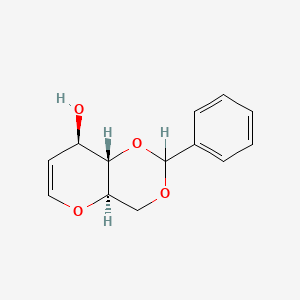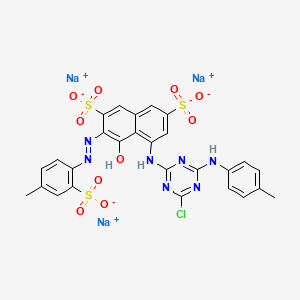
Carbon monoxide;cyclopenta-1,3-diene;iron(2+);bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iron(2+) bromide cyclopenta-2,4-dien-1-ide–carbon monooxide (1/1/1/2) is a complex organometallic compound It consists of iron in the +2 oxidation state, coordinated with bromide, cyclopenta-2,4-dien-1-ide, and carbon monoxide ligands
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Iron(2+) bromide cyclopenta-2,4-dien-1-ide–carbon monooxide (1/1/1/2) typically involves the reaction of iron(2+) bromide with cyclopenta-2,4-dien-1-ide and carbon monoxide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The process involves the following steps:
- Dissolution of iron(2+) bromide in a suitable solvent.
- Addition of cyclopenta-2,4-dien-1-ide to the solution.
- Introduction of carbon monoxide gas under pressure.
- Stirring the reaction mixture at a specific temperature to facilitate the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Iron(2+) bromide cyclopenta-2,4-dien-1-ide–carbon monooxide (1/1/1/2) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of iron.
Reduction: It can be reduced to lower oxidation states or even elemental iron.
Substitution: Ligands such as bromide, cyclopenta-2,4-dien-1-ide, or carbon monoxide can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(3+) complexes, while substitution reactions can produce a variety of organometallic compounds with different ligands.
科学研究应用
Iron(2+) bromide cyclopenta-2,4-dien-1-ide–carbon monooxide (1/1/1/2) has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying metalloproteins and enzyme mimetics.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the production of advanced materials and as a precursor for other organometallic compounds.
作用机制
The mechanism by which Iron(2+) bromide cyclopenta-2,4-dien-1-ide–carbon monooxide (1/1/1/2) exerts its effects involves coordination chemistry and electron transfer processes. The iron center can participate in redox reactions, while the ligands can stabilize various intermediate states. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
相似化合物的比较
Similar Compounds
Iron(2+) bromide cyclopenta-1,3-diene: Similar in structure but with different ligand arrangements.
Iron(2+) bromide cyclopenta-2,4-dien-1-ylmethyl 2-methylprop-2-enoate: Another organometallic compound with different ligands.
Uniqueness
Iron(2+) bromide cyclopenta-2,4-dien-1-ide–carbon monooxide (1/1/1/2) is unique due to its specific combination of ligands, which confer distinct chemical properties and reactivity. Its ability to undergo various types of reactions and its applications in multiple fields make it a compound of significant interest.
属性
CAS 编号 |
12078-20-5 |
|---|---|
分子式 |
C7H9BrFeO2 |
分子量 |
260.89416 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![hexasodium;4-amino-6-[[4-[(E)-2-[4-[(8-amino-1-oxido-7-sulfo-5-sulfonatonaphthalen-2-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]-5-oxido-3-sulfonaphthalene-1-sulfonate](/img/structure/B1143834.png)








